1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole
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Overview
Description
1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a methoxy group, a methyl group, and a benzenesulfonyl group attached to the benzoimidazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with benzoimidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl or benzenesulfonyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole.
Reduction: Formation of 1-(4-Methoxy-2-methyl-benzenesulfinyl)-1H-benzoimidazole.
Substitution: Formation of 1-(4-Halo-2-methyl-benzenesulfonyl)-1H-benzoimidazole
Scientific Research Applications
1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The benzenesulfonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-2-methyl-benzenesulfonyl)-piperazine
- 4-Methoxy-2-methyl-benzenesulfonyl chloride
Uniqueness
1-(4-Methoxy-2-methyl-benzenesulfonyl)-1H-benzoimidazole is unique due to its benzoimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets .
Properties
CAS No. |
457961-59-0 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-12(20-2)7-8-15(11)21(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
InChI Key |
DVYBAJZIJCUZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
solubility |
17 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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